Cas no 20895-90-3 (1-(2-Chloro-6-nitrophenyl)ethanone)

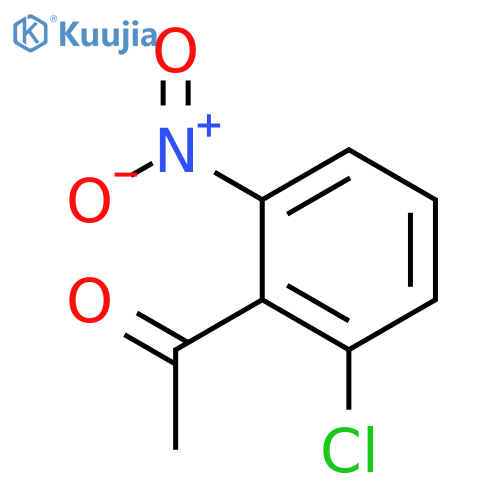

20895-90-3 structure

商品名:1-(2-Chloro-6-nitrophenyl)ethanone

1-(2-Chloro-6-nitrophenyl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(2-Chloro-6-nitrophenyl)ethanone

- 1-(2-chloro-6-nitro-phenyl)-ethanone

- 2-Chlor-5-nitro-acetophenon

- 2-Chlor-6-nitro-acetophenon

- 2-chloro-6-nitroacetophenone

- AK142391

- AM807391

- SureCN3503761

- AKOS018707347

- 1-(2-chloro-6-nitrophenyl)ethan-1-one

- DS-019754

- EN300-134534

- A849233

- Ethanone, 1-(2-chloro-6-nitrophenyl)-

- DMKAVNKNXDGXHS-UHFFFAOYSA-N

- 20895-90-3

- DTXSID70607409

- SCHEMBL3503761

-

- MDL: MFCD22124953

- インチ: InChI=1S/C8H6ClNO3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,1H3

- InChIKey: DMKAVNKNXDGXHS-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=C(C=CC=C1[N+](=O)[O-])Cl

計算された属性

- せいみつぶんしりょう: 199.0036207g/mol

- どういたいしつりょう: 199.0036207g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 62.9Ų

じっけんとくせい

- 密度みつど: 1.378

- ふってん: 281 ºC

- フラッシュポイント: 124 ºC

1-(2-Chloro-6-nitrophenyl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019110973-10g |

1-(2-Chloro-6-nitrophenyl)ethanone |

20895-90-3 | 97% | 10g |

$1894.76 | 2023-09-02 | |

| Chemenu | CM131779-1g |

1-(2-chloro-6-nitrophenyl)ethan-1-one |

20895-90-3 | 97% | 1g |

$296 | 2023-01-09 | |

| Enamine | EN300-134534-0.05g |

1-(2-chloro-6-nitrophenyl)ethan-1-one |

20895-90-3 | 95% | 0.05g |

$182.0 | 2023-06-06 | |

| A2B Chem LLC | AB19017-250mg |

1-(2-Chloro-6-nitrophenyl)ethanone |

20895-90-3 | 97% | 250mg |

$324.00 | 2024-04-20 | |

| Enamine | EN300-134534-100mg |

1-(2-chloro-6-nitrophenyl)ethan-1-one |

20895-90-3 | 95.0% | 100mg |

$272.0 | 2023-09-30 | |

| Ambeed | A306481-100mg |

1-(2-Chloro-6-nitrophenyl)ethanone |

20895-90-3 | 97% | 100mg |

$202.0 | 2024-04-21 | |

| Enamine | EN300-134534-50mg |

1-(2-chloro-6-nitrophenyl)ethan-1-one |

20895-90-3 | 95.0% | 50mg |

$182.0 | 2023-09-30 | |

| Enamine | EN300-134534-10.0g |

1-(2-chloro-6-nitrophenyl)ethan-1-one |

20895-90-3 | 95% | 10g |

$3376.0 | 2023-06-06 | |

| Enamine | EN300-134534-1.0g |

1-(2-chloro-6-nitrophenyl)ethan-1-one |

20895-90-3 | 95% | 1g |

$785.0 | 2023-06-06 | |

| Enamine | EN300-134534-0.5g |

1-(2-chloro-6-nitrophenyl)ethan-1-one |

20895-90-3 | 95% | 0.5g |

$613.0 | 2023-06-06 |

1-(2-Chloro-6-nitrophenyl)ethanone 関連文献

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

20895-90-3 (1-(2-Chloro-6-nitrophenyl)ethanone) 関連製品

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20895-90-3)1-(2-Chloro-6-nitrophenyl)ethanone

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):182.0/364.0/1136.0